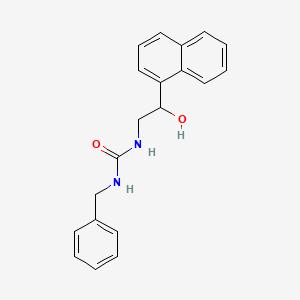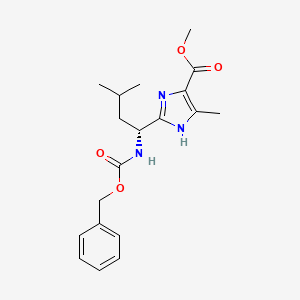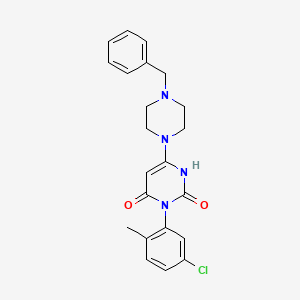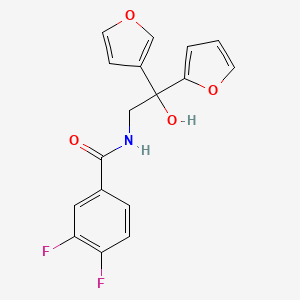
3,4-difluoro-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-difluoro-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzamide is a useful research compound. Its molecular formula is C17H13F2NO4 and its molecular weight is 333.291. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescent Probes and Imaging
The ingenious modification of molecular structures, such as the one mentioned, can regulate excited-state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT) characteristics. This regulation is crucial in developing fluorescent probes and organic radiation scintillators for sensing and imaging applications. Studies have shown that proper site furan heterocycle extension and diethylamino donor group substitution can effectively modulate the excited-state dynamic behaviors, shifting absorption and emission spectra towards the red. This shift enhances ICT characteristics, making ESIPT increasingly challenging due to higher energy barriers, indicating competitive ESIPT and ICT processes (Han et al., 2018).
Organic Synthesis and Chemical Reactivity
The compound's structural features are relevant in the context of reactions such as the Diels-Alder reaction and C-H alkenylation, where difluorinated alkenoate derivatives react rapidly with furans in the presence of catalysts. These reactions are essential for synthesizing complex organic molecules with potential applications in drug development and materials science. The presence of fluorine atoms contributes to a highly polar transition state, stabilized by catalysts and polar solvents, facilitating the formation of new carbon-carbon bonds. This reactivity opens avenues for the synthesis of difluorinated compounds and elaboration into more complex structures (Griffith et al., 2006).
Catalysis and Polymerization
Furan derivatives, similar to the discussed compound, serve as precursors in catalysis and polymerization processes, leading to the development of new polymeric materials with enhanced properties. For instance, furan-based monomers have been polymerized to create materials with lower oxidation potentials and significant charge transfer properties. These materials exhibit multichromatic behaviors at different redox states and possess low band gaps, making them suitable for electronic and photonic applications (İçli-Özkut et al., 2013).
Antimicrobial and Antiplasmodial Activities
Derivatives of furan compounds have shown promising activities against different strains of Plasmodium falciparum, the parasite responsible for malaria. The activity depends on the nature of the acyl moiety, with benzamides showing significant potential. These findings indicate the role of such compounds in developing new antimalarial agents with improved physicochemical properties and biological activities (Hermann et al., 2021).
Propiedades
IUPAC Name |
3,4-difluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO4/c18-13-4-3-11(8-14(13)19)16(21)20-10-17(22,12-5-7-23-9-12)15-2-1-6-24-15/h1-9,22H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXACNCZNJZPICX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)(C3=COC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
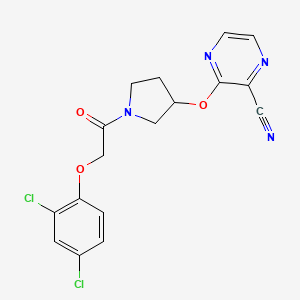

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2594381.png)

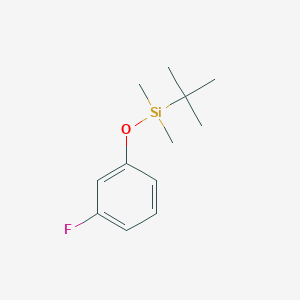
![2-(1H-1,2,4-triazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2594386.png)

![(Z)-S-(2-((6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2594390.png)
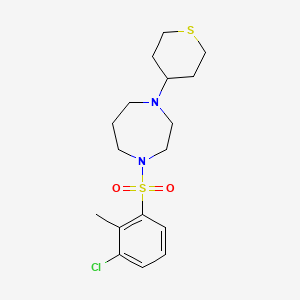
![5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-methyl-2-nitrobenzamide](/img/structure/B2594393.png)
